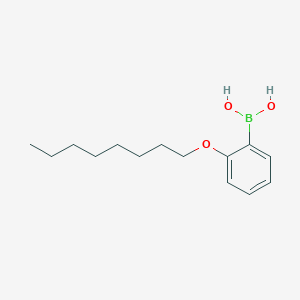

2-Octyloxyphenylboronic acid

描述

Structure

2D Structure

属性

IUPAC Name |

(2-octoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23BO3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11,16-17H,2-6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBINCPWFBHJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Reactivity and Mechanistic Insights of 2 Octyloxyphenylboronic Acid

Lewis Acidity and Electrophilic Nature of the Boron Center

The chemical behavior of 2-Octyloxyphenylboronic acid is fundamentally governed by the electronic properties of its boron center. The boron atom in arylboronic acids possesses a trigonal planar geometry with sp² hybridization, leaving a vacant p-orbital perpendicular to the molecular plane. wiley-vch.demusechem.com This electron deficiency confers a Lewis acidic character to the boron atom, making it an electrophile capable of accepting a pair of electrons from a Lewis base to form a tetrahedral adduct. musechem.comwikipedia.org

The Lewis acidity of an arylboronic acid is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it. wiley-vch.de In this compound, the ortho-octyloxy group is an electron-donating group, which would be expected to reduce the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. However, the proximity of the oxygen atom in the octyloxy group can also lead to intramolecular coordination with the boron atom, potentially influencing its reactivity in a more complex manner.

In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate anions. musechem.comnih.gov This equilibrium is pH-dependent, and the pKa of a typical arylboronic acid is around 9. wikipedia.org The formation of tetrahedral boronate complexes with nucleophiles can lower the effective pKa to around 7. wikipedia.org The Lewis acidity is a critical factor in the various reactions that this compound undergoes, particularly in its interactions with nucleophilic species.

Reversible Covalent Interactions of Arylboronic Acids

A defining characteristic of arylboronic acids, including this compound, is their ability to form reversible covalent bonds with a variety of nucleophilic functional groups. wikipedia.orgborates.today This dynamic covalent chemistry is central to their application in sensors, self-healing materials, and biological probes. musechem.comrsc.org

Arylboronic acids react readily and reversibly with compounds containing 1,2- or 1,3-diol functionalities to form stable cyclic boronate esters. wikipedia.orgmdpi.com This reaction is an equilibrium process, often driven forward by the removal of water, for instance, through azeotropic distillation. wiley-vch.de The stability of the resulting five- or six-membered dioxaborolane or dioxaborinane rings, respectively, makes this a highly favorable process. mdpi.com

The reaction involves the condensation of the diol's hydroxyl groups with the boronic acid's B(OH)₂ group. This interaction is pH-sensitive; the boronate esters are generally stable at neutral to alkaline pH but can be hydrolyzed in acidic conditions. rsc.orgmpg.de The efficiency and selectivity of boronate ester formation have been exploited in the regioselective functionalization of polyols, such as carbohydrates. scholaris.ca While arylborinic acids have been shown to be superior catalysts in some cases, arylboronic acids also effectively participate in these transformations. scholaris.ca

Table 1: General Scheme for Boronate Ester Formation

| Reactants | Product | Ring Size |

| Arylboronic Acid + 1,2-Diol | Cyclic Boronate Ester (Dioxaborolane) | 5-membered |

| Arylboronic Acid + 1,3-Diol | Cyclic Boronate Ester (Dioxaborinane) | 6-membered |

This table illustrates the general reaction between an arylboronic acid and diols to form cyclic esters.

The formation of boronate esters with diols is the basis for the well-established interaction between arylboronic acids and saccharides (sugars), which are rich in polyol structures. nih.govacs.org This reversible covalent binding allows arylboronic acids to act as synthetic lectins or "boronlectins," capable of recognizing and binding to specific carbohydrates in aqueous environments. acs.orgrsc.org

The binding affinity and selectivity for a particular saccharide are influenced by several factors, including the pH of the solution, the spatial arrangement of the hydroxyl groups on the sugar, and the electronic properties of the arylboronic acid. nih.govsemanticscholar.org For example, fructose (B13574) and sorbitol often show higher binding affinities compared to glucose. nih.govacs.org The complexation involves the formation of boronate diesters in alkaline aqueous solutions. nih.gov This interaction is the cornerstone for the development of fluorescent sensors for saccharide detection, where the binding event modulates the fluorescence signal of a reporter group attached to the boronic acid scaffold. nih.govacs.orgresearchgate.net

Arylboronic acids can interact with specific amino acid residues and hydroxamic acids. wikipedia.orgborates.today The side chains of amino acids like serine contain hydroxyl groups that can form boronate esters. nih.gov Furthermore, boronic acids can form dative bonds with nucleophilic amino acid side chains, such as the nitrogen in lysine (B10760008) or histidine, a property that has been utilized in the design of enzyme inhibitors. nih.gov The interaction with p-boronophenylalanine, a synthetic amino acid, allows for selective protein modification through the formation of covalent boronate esters with polyhydroxylated compounds. nih.gov

The interaction with hydroxamic acids (R-C(=O)N(OH)R') is also significant. Copper-mediated cross-coupling reactions between arylboronic acids and O-acetyl hydroxamic acids have been developed to form N-substituted amides. nih.govresearchgate.net These reactions proceed under non-basic conditions and tolerate a variety of functional groups. nih.gov Additionally, the strong and rapid reversible interaction between phenylboronic acid (PBA) and salicylhydroxamic acid (SHA) is noted for its high complexation constant and has been explored for building supramolecular structures. mpg.de

The electrophilic boron center of an arylboronic acid can form a dative or coordinate covalent bond with nitrogen-containing Lewis bases, such as amines. nih.gov The strength of this N→B interaction is dependent on the electronic properties and steric hindrance of both the boron and nitrogen centers. nih.gov

In ortho-substituted arylboronic acids, such as those with an aminomethyl group, an intramolecular N→B dative bond can form. acs.orgescholarship.org This interaction is crucial in the design of fluorescent sensors, where the binding of a saccharide to the boron center alters the Lewis acidity of the boron, which in turn modulates the N→B interaction and affects the fluorescence emission. acs.orgescholarship.org Computational and experimental studies have estimated the strength of this interaction to be comparable to that of a hydrogen bond. nih.gov The formation of such dative bonds is a key mechanistic step in various reactions, including the electrophilic amination of arylboronic acids. nih.govrsc.orgnih.govoup.com

Catechols, which possess a 1,2-diol motif on an aromatic ring, react with arylboronic acids to form highly stable boronate esters, even in aqueous environments. mpg.demdpi.com This robust interaction is exploited in the development of stimuli-responsive materials and sensors. mpg.denih.gov For instance, the complexation of this compound with the catechol moiety of dopamine (B1211576) has been studied in the context of ion-selective electrodes. mdpi.com

The formation of catechol boronate esters is generally favored over interactions with other diols and is a key reaction in creating cross-linked micelles and other supramolecular architectures. mpg.de The stability of these esters is attributed to the pre-organization of the hydroxyl groups on the rigid catechol scaffold, which facilitates chelation with the boron center. rsc.org

Transmetallation Processes in Cross-Coupling Reactions

The process begins with the oxidative addition of an organic halide to a palladium(0) species, forming a palladium(II) intermediate. libretexts.org For the transmetallation step to occur efficiently, the arylboronic acid, such as this compound, must be activated. This is typically achieved through the addition of a base. organic-chemistry.org The base reacts with the boronic acid to form a more nucleophilic boronate species. This activation enhances the polarization of the organoboron compound, making the aryl group more readily transferable to the palladium(II) center. organic-chemistry.org

Two primary mechanistic pathways have been proposed for the transmetallation step:

The Boronate Pathway: In this mechanism, the activated boronate species reacts directly with the Pd(II) complex (LₙPd(aryl)(X), where X is a halide) to form a palladium-oxygen-boron intermediate, which then facilitates the transfer of the aryl group to the palladium. nih.gov

The Oxo-Palladium Pathway: This pathway involves a hydroxo-palladium(II) complex (LₙPd(aryl)(OH)), which is formed by the reaction of the initial Pd(II) halide complex with the base. This hydroxo complex then reacts rapidly with the neutral boronic acid to complete the aryl transfer. researchgate.netnih.gov

The dominant pathway can depend on the specific reaction conditions. nih.gov Following transmetallation, the resulting diorganopalladium(II) complex undergoes reductive elimination, which expels the final cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. libretexts.org In some systems, such as nickel-catalyzed couplings, the mechanism can vary, potentially proceeding through intermediates like nickelacyclopropanes before a formal transmetallation event. beilstein-journals.org

| Step | Description | Key Species Involved | Role of this compound |

|---|---|---|---|

| Activation | Reaction of the boronic acid with a base to increase its nucleophilicity. | ArB(OH)₂, Base (e.g., OH⁻, KF) | Forms a highly reactive boronate species, [ArB(OH)₃]⁻. |

| Transmetallation | Transfer of the aryl group from boron to the palladium(II) center. | [ArB(OH)₃]⁻, LₙPd(R¹)(X) or LₙPd(R¹)(OH) | Source of the 2-octyloxyphenyl group for the C-C bond formation. |

| Regeneration | Release of the borate (B1201080) byproduct after aryl group transfer. | B(OH)₃ | The boron-containing byproduct of the reaction. |

Thermodynamics and Kinetics of Boroxine (B1236090) Formation from Arylboronic Acids

Arylboronic acids, including this compound, exist in equilibrium with their corresponding cyclic anhydrides, known as boroxines. clockss.org This reversible reaction involves the dehydration of three boronic acid molecules to form a stable six-membered ring composed of alternating boron and oxygen atoms, releasing three molecules of water in the process. nih.govmdpi.com

The electronic nature of the substituents on the aryl ring significantly influences the position of this equilibrium.

Electron-donating groups , such as the octyloxy group in this compound, stabilize the boroxine ring. By donating electron density to the electron-deficient boron atoms, these substituents reduce the Lewis acidity of the boron centers and make the boroxine less susceptible to hydrolysis. researchgate.netclockss.org This results in a larger equilibrium constant (Keq) for boroxine formation.

Electron-withdrawing groups have the opposite effect. They increase the Lewis acidity of the boron atoms, making the boroxine more reactive towards water and shifting the equilibrium in favor of the boronic acid. clockss.org

This relationship has been demonstrated through thermodynamic studies of various para-substituted phenylboronic acids.

| Substituent (R) on Phenylboronic Acid | Equilibrium Constant (Keq / M⁻²) in CDCl₃ at 298 K | Enthalpy (ΔH / kJ mol⁻¹) | Entropy (ΔS / J mol⁻¹ K⁻¹) |

|---|---|---|---|

| 4-Methoxy (electron-donating) | 1.40 | 15.1 | 60.7 |

| 4-Methyl (electron-donating) | 0.45 | 17.2 | 62.8 |

| Hydrogen (neutral) | 0.17 | 20.1 | 66.5 |

| 4-Trifluoromethyl (electron-withdrawing) | 0.01 | 25.1 | 72.8 |

Data adapted from thermodynamic studies on arylboroxine formation. researchgate.netclockss.org

Oxidative Transformation Pathways of Arylboronates to Phenolic Compounds

Arylboronic acids can be efficiently converted into their corresponding phenolic compounds through a process known as ipso-hydroxylation, where the C-B bond is cleaved and replaced with a C-O bond. rsc.org This transformation is a valuable synthetic tool for accessing phenols under mild conditions. For this compound, this reaction would yield 2-octyloxyphenol.

A variety of modern methods have been developed that avoid the need for harsh conditions or metal catalysts. rsc.orgarkat-usa.org These approaches often utilize common oxidizing agents and can proceed rapidly at room temperature.

Common Oxidants and Mechanistic Insights:

m-Chloroperoxybenzoic acid (m-CPBA): In an aqueous solution, m-CPBA provides a mild and highly efficient route to phenols from arylboronic acids, often yielding excellent results for both electron-rich and electron-deficient substrates. organic-chemistry.org

N-Oxides: Reagents like N-methylmorpholine N-oxide (NMO) can transform arylboronic acids into phenols rapidly, often within minutes at ambient temperature, without the need for a base or catalyst. nih.gov

Peroxides and Perborates: Simple oxidants like hydrogen peroxide (H₂O₂) and sodium perborate (B1237305) (NaBO₃) are effective for this transformation, often under catalyst-free and environmentally friendly conditions. rsc.orgarkat-usa.org

Mechanistic studies, including those using isotopically labeled water (H₂¹⁸O), have provided crucial insights into the reaction pathway. These experiments have confirmed that the oxygen atom incorporated into the final phenol (B47542) product originates from the oxidant, not from the water in the solvent. organic-chemistry.orgacs.org The proposed general mechanism involves the initial reaction of the oxidant with the arylboronic acid to form an unstable intermediate. This intermediate then undergoes a rearrangement, followed by hydrolysis, to yield the final phenolic compound and a borate byproduct. organic-chemistry.org The reaction is generally considered to be a nucleophilic attack process and is both thermodynamically and kinetically favorable. rsc.org

| Oxidant | Typical Conditions | Key Features | Source of Hydroxyl Oxygen |

|---|---|---|---|

| m-CPBA | Water/Ethanol, Room Temperature | Mild, efficient, tolerates various functional groups. organic-chemistry.org | m-CPBA organic-chemistry.org |

| N-Oxides (e.g., NMO) | DCM or neat, Room Temperature | Rapid (minutes), base-free, metal-free. nih.gov | N-Oxide nih.gov |

| Sodium Perborate (SPB) | Water or solvent-free, Room Temperature | Catalyst-free, rapid, exothermic. rsc.org | SPB rsc.org |

| Hydrogen Peroxide (H₂O₂) | Ethanol/Water, Room Temperature | Catalyst-free, green conditions, very rapid. arkat-usa.org | H₂O₂ arkat-usa.org |

| PhI(OAc)₂ | Dark, Room Temperature | Metal-free, photocatalyst-free, excludes atmospheric oxygen. acs.org | PhI(OAc)₂ acs.org |

Catalytic Applications of Arylboronic Acids, with Relevance to 2 Octyloxyphenylboronic Acid

Principles of Boronic Acid Catalysis (BAC)

Boronic acid catalysis (BAC) operates on the principle of reversible covalent bond formation between the boronic acid and a hydroxyl group. This interaction activates the substrate for subsequent reactions. The Lewis acidic boron atom, with its vacant p-orbital, readily interacts with nucleophilic oxygen atoms of alcohols and carboxylic acids. This process can lead to two primary modes of activation: electrophilic activation, where the hydroxyl group is converted into a better leaving group, and nucleophilic activation, where the reactivity of a diol or saccharide is enhanced. The efficiency of boronic acid catalysts is influenced by factors such as the electronic properties of the aryl substituent and the reaction conditions.

Activation Strategies for Hydroxy Functional Groups

Arylboronic acids are adept at activating various hydroxy-containing compounds, paving the way for a multitude of chemical transformations.

Electrophilic Activation of Carboxylic Acids and Alcohols

Boronic acids can catalytically activate carboxylic acids and alcohols, rendering them more susceptible to nucleophilic attack. In the case of carboxylic acids, the boronic acid forms a reactive acyloxyboronate intermediate. This intermediate enhances the electrophilicity of the carbonyl carbon, facilitating reactions such as amide bond formation. For alcohols, boronic acid catalysts can promote their dehydration to form carbocation intermediates, which can then participate in reactions like Friedel-Crafts-type alkylations. This activation circumvents the need for harsher, stoichiometric activating agents.

Nucleophilic Enhancement of Diols and Saccharides via Tetrahedral Adduct Formation

In contrast to electrophilic activation, boronic acids can also enhance the nucleophilicity of diols and saccharides. This is achieved through the formation of a tetrahedral boronate ester adduct. This complexation increases the electron density on the oxygen atoms of the diol, making them more nucleophilic and facilitating reactions such as regioselective acylation. This strategy is particularly valuable in the selective functionalization of complex molecules like carbohydrates.

Diverse Organic Transformations Facilitated by Boronic Acid Catalysis

The activation strategies employed by boronic acids have been harnessed to develop a variety of catalytic organic reactions.

Amide Synthesis from Carboxylic Acids and Amines

One of the most significant applications of boronic acid catalysis is the direct synthesis of amides from carboxylic acids and amines. This transformation is traditionally challenging under mild conditions due to the formation of unreactive ammonium (B1175870) carboxylate salts. Boronic acid catalysts, including various arylboronic acids, facilitate this condensation reaction by activating the carboxylic acid. The reaction typically requires the removal of water to drive the equilibrium towards the amide product. While a range of arylboronic acids have been shown to be effective, the specific efficacy of 2-Octyloxyphenylboronic acid in this context is yet to be explored.

Regioselective Cycloaddition Reactions

Arylboronic acids have also demonstrated utility in catalyzing cycloaddition reactions. They can act as Lewis acids to activate unsaturated carboxylic acids, lowering their LUMO energy and promoting their participation as dienophiles in [4+2] cycloadditions. For instance, certain ortho-substituted phenylboronic acids have been found to be effective catalysts for the Diels-Alder reaction of 2-alkynoic acids. The ability of boronic acids to catalyze such reactions with high regioselectivity offers a significant advantage. However, reports specifically detailing the use of this compound for this purpose are not available.

Stereoselective Conjugate Additions

The conjugate addition of carbon nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. Arylboronic acids have emerged as highly effective reagents for the 1,4-addition of aryl groups, particularly in the presence of transition metal catalysts like rhodium and palladium. Current time information in Bangalore, IN.nih.govnsf.govrsc.org These reactions, often referred to as Hayashi-Miyaura reactions, are prized for their ability to generate chiral centers with high levels of stereocontrol.

The most common catalytic system involves a rhodium(I) precursor, such as [Rh(acac)(CO)₂] or [RhCl(cod)]₂, and a chiral phosphine (B1218219) ligand, like BINAP. nih.govrsc.org The reaction proceeds through a catalytic cycle that involves the transmetalation of the aryl group from the boronic acid to the rhodium center. The resulting aryl-rhodium species then undergoes conjugate addition to the activated alkene. Subsequent protonolysis of the rhodium enolate intermediate releases the product and regenerates the active catalyst.

The stereoselectivity of the reaction is dictated by the chiral environment created by the ligand coordinated to the metal center. rsc.org The choice of ligand, solvent, and base can significantly impact both the yield and the enantiomeric excess (ee) of the product. organic-chemistry.org For instance, monodentate phosphoramidite (B1245037) ligands have been successfully employed in rhodium-catalyzed asymmetric conjugate additions, yielding high reaction rates and enantioselectivities up to 89% ee. mdpi.com

While no specific data exists for this compound in this reaction, studies on other ortho-substituted arylboronic acids have shown that steric hindrance can influence the efficiency of the transmetalation step and the stereochemical outcome. organic-chemistry.org The bulky ortho-octyloxy group in this compound would likely play a significant role in the stereoselectivity of such transformations.

Table 1: Examples of Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Enones

| Entry | Arylboronic Acid | Enone | Catalyst System | Solvent | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | 2-Cyclohexen-1-one | [Rh(acac)(CO)₂] / (S)-BINAP | Dioxane/H₂O | 99 | 97 |

| 2 | 4-Methoxyphenylboronic acid | 2-Cyclopenten-1-one | [RhCl(cod)]₂ / (R)-BINAP | Toluene/H₂O | 95 | 98 |

| 3 | 3-Chlorophenylboronic acid | 2-Cyclohexen-1-one | [Rh(OH)(cod)]₂ / Monodentate Phosphoramidite | THF | 98 | 85 |

| 4 | Phenylboronic acid | Methyl vinyl ketone | [Rh(C₂H₄)₂Cl]₂ / TOlefOx Ligand | PhMe/H₂O | 99 | 96 |

This table presents illustrative data from the literature for various arylboronic acids to demonstrate the general utility of the method. nih.govmdpi.comthieme-connect.de

Friedel-Crafts Type Reactions Involving Activated Alcohols

The Friedel-Crafts reaction is a classic method for the alkylation of aromatic rings. wikipedia.org Traditionally, these reactions require strong Lewis acids like AlCl₃ and often suffer from issues such as poor selectivity and harsh reaction conditions. psu.eduworktribe.com The development of milder catalytic systems is an area of active research, and arylboronic acids have been identified as effective catalysts for the Friedel-Crafts alkylation of arenes with activated alcohols, such as benzylic and allylic alcohols. wikipedia.orgucm.esiitk.ac.in

In this context, the arylboronic acid acts as a Lewis acid catalyst, activating the alcohol towards the formation of a carbocation intermediate, which is then trapped by an electron-rich arene. iitk.ac.in The reaction is typically performed under relatively mild, often metal-free, conditions. The catalytic cycle is believed to involve the formation of a boronate ester between the arylboronic acid and the alcohol. This intermediate facilitates the departure of the hydroxyl group as water, generating the electrophilic carbocation.

The efficiency of the arylboronic acid catalyst is highly dependent on its electronic properties. Electron-deficient arylboronic acids, such as 2,3,4,5-tetrafluorophenylboronic acid, have been shown to be particularly effective catalysts. organic-chemistry.org In some cases, the use of a co-catalyst, such as perfluoropinacol (B1203177) or oxalic acid, can enhance the reactivity, especially for deactivated benzylic alcohols. ucm.esiitk.ac.in These co-catalysts are thought to condense with the arylboronic acid to form a more electrophilic and highly Lewis acidic boronic ester in situ. ucm.es

There is no specific literature on the use of this compound as a catalyst for this reaction. As an electron-rich boronic acid, due to the electron-donating nature of the alkoxy group, it would be expected to be a less active catalyst compared to the electron-deficient fluoro-substituted arylboronic acids that are often employed. organic-chemistry.org However, its catalytic activity could potentially be enhanced with suitable co-catalysts.

Table 2: Arylboronic Acid Catalyzed Friedel-Crafts Alkylation of Arenes with Benzylic Alcohols

| Entry | Arene | Alcohol | Catalyst (mol%) | Solvent | Yield (%) |

| 1 | Toluene | 1-Phenylethanol | 3,5-Bis(trifluoromethyl)phenylboronic acid (10) | Dichloromethane | 95 |

| 2 | Mesitylene | Benzhydrol | 2,3,4,5-Tetrafluorophenylboronic acid (10) / Perfluoropinacol (10) | Hexafluoroisopropanol | 92 |

| 3 | Indole | Cinnamyl alcohol | Pentafluorophenylboronic acid (1) / Oxalic acid (2) | Nitromethane | 88 |

| 4 | Anisole | 1-(4-Methoxyphenyl)ethanol | 2,3,4,5-Tetrafluorophenylboronic acid (5) | 1,2-Dichloroethane | 91 |

This table provides representative examples from the literature to illustrate the scope of arylboronic acid catalysis in Friedel-Crafts type reactions. organic-chemistry.orgucm.esiitk.ac.in

Applications of 2 Octyloxyphenylboronic Acid in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is the cornerstone of organic synthesis, enabling the assembly of complex molecular skeletons from simpler precursors. Palladium-catalyzed cross-coupling reactions have revolutionized this field, and 2-Octyloxyphenylboronic acid serves as a valuable coupling partner in several of these key transformations. sigmaaldrich.comlibretexts.org

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials like liquid crystals. nih.govgre.ac.ukresearchgate.net This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. organic-chemistry.orglibretexts.org The reaction proceeds under basic conditions, which are necessary to activate the boronic acid for the crucial transmetalation step in the catalytic cycle. organic-chemistry.org

The use of this compound and its isomers in Suzuki-Miyaura reactions is particularly valuable for the synthesis of functionalized biphenyls that are precursors to liquid crystals. psu.eduumich.edu The long alkyl chain influences the mesomorphic (liquid crystalline) properties of the final products. beilstein-journals.orgnih.gov The general reaction involves coupling the boronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base. A variety of palladium precursors, ligands, and bases can be employed to optimize the reaction for specific substrates. nih.govorganic-chemistry.org For instance, the synthesis of biaryl analogues often utilizes catalysts like Pd(PPh₃)₄ or Pd(OH)₂ with bases such as K₂CO₃ or potassium phosphate. nih.govajgreenchem.com

Table 1: Representative Conditions for Suzuki-Miyaura Biaryl Synthesis

| Entry | Aryl Halide | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |

| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OH)₂ | K₃PO₄ | Ethanol | 65 | ~90 | nih.gov |

| 2 | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 78 | ajgreenchem.com |

| 3 | 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) | NaOH | 1,4-Dioxane/H₂O | 100 | 48 | mdpi.com |

| 4 | (2-Bromophenyl)diphenylarsine | (4-Methylphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 99 | rsc.org |

This table presents generalized conditions and results for Suzuki-Miyaura reactions with various substituted arylboronic acids to illustrate the typical parameters of the transformation.

Applications in Stille-Type Cross-Couplings

The Stille reaction is another cornerstone of palladium-catalyzed C-C bond formation, widely used in organic synthesis. wikipedia.org It involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide, such as a triflate. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their primary drawback is the toxicity of tin compounds. organic-chemistry.orgumb.edu

It is important to note that the primary organometallic nucleophile in a Stille coupling is an organostannane, not an organoboron compound. libretexts.org Therefore, this compound would not be a direct substrate in a standard Stille-type coupling. The Suzuki-Miyaura reaction is the analogous transformation that specifically utilizes organoboron reagents. libretexts.orgorganic-chemistry.org While both reactions achieve similar outcomes—the formation of C(sp²)–C(sp²) bonds—they proceed through different transmetalation partners (boron vs. tin). libretexts.org

Role in Sonogashira Coupling Strategies

The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes). walisongo.ac.idbeilstein-journals.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. walisongo.ac.idorganic-chemistry.org This method is exceptionally valuable for synthesizing substituted alkynes and conjugated enynes, which are important structures in materials science and natural product synthesis. walisongo.ac.idbeilstein-journals.org

In the conventional Sonogashira reaction, the nucleophilic partner that couples with the aryl halide is a copper acetylide, formed in situ from the terminal alkyne. libretexts.orgwalisongo.ac.id Boronic acids, such as this compound, are not the standard organometallic reagents used in this transformation. Therefore, a direct role for this compound in a classic Sonogashira coupling is not applicable.

Chan-Lam Coupling Methodologies

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling reaction that forms aryl-heteroatom bonds (C-N, C-O, C-S). organic-chemistry.orgwikipedia.org Unlike the palladium-catalyzed methods for this purpose (e.g., Buchwald-Hartwig amination), the Chan-Lam coupling utilizes organoboron reagents, such as arylboronic acids, as the aryl source. organic-chemistry.orgwikipedia.org A significant advantage is that the reaction can often be performed at room temperature and open to the air. organic-chemistry.org

In this reaction, this compound can serve as an effective building block for the synthesis of N-aryl and O-aryl compounds. The reaction couples the arylboronic acid with a wide range of substrates containing N-H or O-H bonds, including amines, anilines, amides, carbamates, phenols, and alcohols. organic-chemistry.orgwikipedia.org The mechanism is believed to involve a Cu(II) or Cu(III) intermediate, with the copper catalyst being reoxidized by oxygen from the air. organic-chemistry.orgwikipedia.org

Table 2: General Conditions for Chan-Lam C-N/C-O Coupling

| Entry | Nucleophile | Arylboronic Acid | Copper Source | Base/Additive | Solvent | Temp | Ref |

| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ | 2,6-Lutidine, Myristic acid | Dichloromethane | RT | organic-chemistry.org |

| 2 | Imidazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | Dichloromethane | RT | wikipedia.org |

| 3 | Aliphatic Amine | Phenylboronic acid | Cu(OAc)₂ | Et₃N | Dichloromethane | RT | organic-chemistry.org |

| 4 | 2-Nitroimidazole | (4-Benzyloxyphenyl)boronic acid | Cu(OAc)₂ | K₂CO₃, 4,5-diazafluoren-9-one | Dichloromethane | 80°C | nih.gov |

This table illustrates typical conditions for Chan-Lam couplings using various nucleophiles and a generic arylboronic acid as the coupling partner.

Liebeskind-Srogl Coupling Transformations

The Liebeskind-Srogl coupling is a unique cross-coupling reaction that forms a new carbon-carbon bond by reacting a thioester with a boronic acid. wikipedia.orgnih.gov This transformation is catalyzed by a palladium(0) complex and requires a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which acts as a co-catalyst. wikipedia.orgsynarchive.com A key feature of this reaction is that it proceeds under neutral conditions, making it orthogonal to many other coupling methods and tolerant of base-sensitive functional groups. nih.govnih.gov

As an organoboron reagent, this compound is a suitable substrate for this reaction, enabling the synthesis of complex ketones. The reaction has been applied in the total synthesis of natural products and for the construction of challenging molecular frameworks where other methods have failed. wikipedia.orgnih.gov The scope of the reaction is broad, accommodating various aryl, vinyl, and acyl thioethers as well as a range of boronic acids. wikipedia.org More recent developments have even rendered the reaction catalytic in copper by using an excess of the boronic acid under aerobic conditions. wikipedia.org

Table 3: Key Reagents in Liebeskind-Srogl Coupling

| Component | Typical Reagent(s) | Role | Ref |

| Electrophile | Aryl or Alkenyl Thioester (e.g., S-phenyl thiobenzoate) | Sulfur-containing coupling partner | wikipedia.orgsynarchive.com |

| Nucleophile | Aryl- or Vinylboronic Acid (e.g., this compound) | Organoboron coupling partner | wikipedia.orgnih.gov |

| Catalyst | Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) | Primary catalyst for the cross-coupling cycle | wikipedia.orgrsc.org |

| Co-catalyst / Mediator | Copper(I) thiophene-2-carboxylate (CuTC) | Thiophilic mediator to facilitate transmetalation | wikipedia.orgsynarchive.com |

| Ligand | Phosphine (B1218219) ligand (e.g., PPh₃, Tris(2-furyl)phosphine) | Stabilizes and activates the Pd catalyst | wikipedia.orgrsc.org |

| Solvent | Anhydrous THF, Dioxane, or Toluene | Reaction medium | nih.govrsc.org |

This table outlines the essential components for a typical first-generation Liebeskind-Srogl cross-coupling reaction.

Regio- and Stereoselective Conjugate Additions

The conjugate addition of carbon nucleophiles to α,β-unsaturated systems is a fundamental C-C bond-forming reaction. In recent years, transition metal-catalyzed versions using organoboron reagents have gained prominence. libretexts.org Specifically, the palladium- or rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic and acyclic enones provides a powerful route to chiral molecules. libretexts.orgnih.gov

This compound can be employed as the nucleophilic partner in these transformations. However, research has shown that substrates with substituents at the ortho-position of the arylboronic acid can present challenges. nih.gov For example, in the palladium-catalyzed asymmetric conjugate addition to cyclic enones, 2-substituted arylboronic acids have been observed to react more slowly and furnish products in lower yields and with reduced enantioselectivity compared to their meta- or para-substituted counterparts. nih.gov This finding is a critical consideration for synthetic planning. Despite these challenges, the reaction remains a valuable method for creating benzylic all-carbon quaternary stereocenters under conditions that are often tolerant to oxygen and water. nih.gov

Table 4: Asymmetric Conjugate Addition of Arylboronic Acids to Cyclic Enones

| Entry | Enone Substrate | Arylboronic Acid | Catalyst System | Yield (%) | ee (%) | Ref |

| 1 | Cyclohexenone | Phenylboronic acid | Pd(OCOCF₃)₂ / (S)-t-BuPyOx | 95 | 98 | nih.gov |

| 2 | Cyclopentenone | (4-Methylphenyl)boronic acid | Pd(OCOCF₃)₂ / (S)-t-BuPyOx | 99 | 99 | nih.gov |

| 3 | Cyclohexenone | (3-Methoxyphenyl)boronic acid | Pd(OCOCF₃)₂ / (S)-t-BuPyOx | 94 | 98 | nih.gov |

| 4 | Cyclohexenone | (2-Methylphenyl)boronic acid | Pd(OCOCF₃)₂ / (S)-t-BuPyOx | 13 | 22 | nih.gov |

| 5 | β-(2-hydroxyaryl)enone | Phenylboronic acid | [Rh(C₂H₄)₂Cl]₂ / (R)-BINAP | 94 | 99 | researchgate.net |

This table highlights the high yields and enantioselectivities achievable in palladium- and rhodium-catalyzed conjugate additions and illustrates the notable effect of ortho-substitution on the boronic acid partner (Entry 4).

Homologation Reactions for Carbon Chain Extension

Homologation reactions are a class of chemical reactions that extend a carbon chain by a single, repeating unit, typically a methylene (B1212753) (-CH2-) group. uniroma1.itwikipedia.org This process allows for the conversion of a reactant into the next member of its homologous series. uniroma1.itwikipedia.org Common methods for achieving this transformation include the Wittig reaction with methoxymethylenetriphenylphosphine to form a homologous aldehyde, and the Arndt-Eistert reaction, which converts a carboxylic acid to its next higher homologue. wikipedia.org Other notable homologation reactions include the Kiliani-Fischer synthesis for elongating aldose molecules and the Seyferth-Gilbert homologation. uniroma1.itwikipedia.org

While these reactions are fundamental in organic synthesis for the incremental modification of molecular frameworks, specific examples detailing the use of this compound in homologation reactions for carbon chain extension are not extensively documented in the available literature. bldpharm.comorganic-chemistry.org The primary reactivity of boronic acids is centered around the boronic acid group (-B(OH)2), which readily undergoes transformations such as Suzuki-Miyaura cross-coupling and esterification with diols. The octyloxy side chain is generally stable under many reaction conditions. Therefore, while theoretically possible to modify other parts of the molecule, the direct participation of this compound in classical homologation reactions is not a prominent feature of its reported applications.

Electrophilic Allyl Shifts

An electrophilic allyl shift is a type of allylic rearrangement where an electrophile attacks a double bond, leading to the migration of the double bond to an adjacent position. This reaction is mechanistically distinct from nucleophilic allylic substitutions (such as the SN2' reaction) and is often catalyzed by metal complexes. wikipedia.org The outcome of these reactions can be the formation of a single regioisomer and stereoisomer, depending on the catalyst and reaction conditions. wikipedia.org

The application of this compound specifically in electrophilic allyl shifts has not been a significant focus of published research. The inherent reactivity of the boronic acid moiety typically directs its use towards other synthetic transformations. While the phenyl ring or the octyloxy chain could potentially influence the electronic environment of an adjacent allylic system, there are no prominent examples in the scientific literature of this compound being a key component or substrate in facilitating electrophilic allyl shifts.

Fabrication of Complex Molecular Architectures and Polymeric Systems

This compound, and its isomers, are valuable building blocks in the construction of complex molecular architectures and polymeric systems. The presence of the boronic acid group allows for its incorporation into polymers through various means, including as a side chain that can impart specific functionalities. mdpi.com Boronic acid-containing polymers are of particular interest due to their responsiveness to stimuli such as pH and the presence of 1,2- or 1,3-diols, like saccharides. mdpi.com

The amphiphilic nature of this compound, arising from the hydrophilic boronic acid group and the hydrophobic octyloxy-substituted phenyl ring, can be exploited in the formation of self-assembled structures. For instance, a study on the co-assembly of 4-octyloxyphenylboronic acid (an isomer) with the double hydrophilic block copolymer poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS-PEO) demonstrated the formation of hybrid nanoassemblies. acs.org In this system, the phenylboronic acid molecules form ordered structures within the polymer matrix. acs.org It is plausible that this compound could behave similarly, participating in the formation of structured polymeric materials. The interaction between the boronic acid and hydroxyl groups on a polymer backbone can lead to the formation of boronate esters, effectively cross-linking the polymer chains or attaching the boronic acid as a functional pendant group. acs.org

The general utility of phenylboronic acids in polymer chemistry is extensive. They can be used to create materials for a variety of applications, from drug delivery to sensing. nih.govmdpi.comnih.gov The octyloxy chain in this compound can further modulate the properties of the resulting polymeric system, for example, by enhancing its hydrophobicity or influencing its interaction with other hydrophobic molecules or surfaces.

Integration into Novel Materials and Nanostructures

The unique properties of this compound make it a candidate for integration into a variety of advanced materials and nanostructures. Its ability to interact with diols, coupled with its amphiphilic character, opens up possibilities in the design of functional nanomaterials.

Design and Synthesis of Hybrid Nanoassemblies and Nanoparticles

Phenylboronic acids are instrumental in the design of hybrid nanoassemblies and nanoparticles. Research has shown that amphiphilic phenylboronic acids can co-assemble with block copolymers to form well-defined nanostructures in aqueous solutions. acs.org A notable example is the co-assembly of 4-octyloxyphenylboronic acid with poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS-PEO). acs.org This combination leads to the formation of spherical nanoparticles where the hydrophobic phenylboronic acid forms micelle-like aggregates within the polymer matrix. acs.org The study highlighted that the hydrophobicity of the alkyl chain on the phenylboronic acid is a crucial factor in the formation of these ordered nanoassemblies. acs.org

Given the structural similarities, this compound is expected to exhibit comparable behavior, enabling its use in the fabrication of similar hybrid nanoparticles. The boronic acid moiety can form ester bonds with hydroxyl groups present on the polymer, leading to a stable, integrated nanostructure. acs.org These nanoassemblies have potential applications in various fields, including the encapsulation and delivery of therapeutic or diagnostic agents.

Development of Glucose-Responsive Systems for Controlled Release Applications

A significant application of phenylboronic acid-containing materials is in the development of glucose-responsive systems. nih.govnih.gov This functionality stems from the reversible formation of boronate esters with diols, a class of compounds that includes glucose. mdpi.com In an aqueous environment, phenylboronic acid exists in equilibrium between an uncharged, hydrophobic form and a charged, hydrophilic form. nih.gov The binding of glucose, a polyol, shifts this equilibrium towards the charged boronate ester, increasing the hydrophilicity of the system. mdpi.com

This principle has been harnessed to create "smart" drug delivery systems that release their payload, such as insulin, in response to changes in glucose concentration. nih.govnih.gov For instance, nanoparticles or hydrogels functionalized with phenylboronic acids can be designed to swell or disassemble in the presence of glucose, triggering the release of an encapsulated drug. acs.orgmdpi.com

Contributions to Electronic Materials Science

Phenylboronic acids are versatile reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This reactivity allows for the construction of complex organic molecules with tailored electronic properties.

A study demonstrated the use of 4-octyloxyphenylboronic acid in the synthesis of 2,4,6-tris(5-(4-(octyloxy)phenyl)thiophen-2-yl)-1,3,5-triazine. mdpi.com This molecule was synthesized through a Suzuki coupling reaction between 2,4,6-tris(5-bromothiophen-2-yl)-1,3,5-triazine (B12299266) and 4-octyloxyphenylboronic acid in the presence of a palladium catalyst. mdpi.com The resulting triazine derivative exhibited fluorescence, indicating its potential for applications in photo-electrochemistry. mdpi.com

This example illustrates how alkoxy-substituted phenylboronic acids can serve as key building blocks for creating larger, conjugated systems with interesting photophysical properties. The octyloxy group can enhance the solubility of these often-rigid molecules in organic solvents, facilitating their processing and incorporation into devices. Although this specific research utilized the 4-isomer, this compound could be used in a similar fashion to synthesize analogous or novel compounds for electronic materials science. The position of the octyloxy group would influence the steric and electronic properties of the resulting molecule, potentially leading to different packing arrangements in the solid state and altered electronic behavior.

Components in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic technology that mimics the natural process of photosynthesis. A key component of a DSSC is the sensitizing dye, which absorbs light and injects electrons into a semiconductor material, typically titanium dioxide (TiO2). The dye molecules must be anchored to the semiconductor surface for efficient electron transfer.

Boronic acids, in general, have been investigated as potential anchoring groups for organic dyes in DSSCs. researchgate.netnih.gov The boronic acid group, -B(OH)2, can form a stable bond with the metal oxide surface of the photoanode. This interaction facilitates the crucial electron injection process from the photo-excited dye into the conduction band of the semiconductor. researchgate.net

Construction of Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. They are constructed from organic building blocks linked by strong covalent bonds. Boronic acids are fundamental building blocks in the synthesis of a significant class of COFs, known as boronate ester-linked COFs. acs.orgnih.govjiangnan.edu.cnbohrium.comresearchgate.net

The formation of these COFs typically involves the condensation reaction between a boronic acid and a diol or a polyol, resulting in the formation of boronate ester linkages. The geometry of the boronic acid and the linker dictates the topology and pore size of the resulting framework.

Although there is no specific mention of this compound in the synthesis of COFs in the reviewed literature, its structure as a functionalized phenylboronic acid makes it a potential candidate as a building block. The octyloxy group would be incorporated into the framework's pores, modifying their chemical environment.

The presence of the long, flexible octyloxy chains could impart several properties to the resulting COF:

Increased Solubility and Processability: The nonpolar alkyl chains might enhance the solubility of the COF precursors in organic solvents, potentially facilitating their synthesis and processing into thin films or membranes.

Modified Pore Environment: The octyloxy groups would create a hydrophobic environment within the pores of the COF. This could be advantageous for applications involving the selective adsorption of nonpolar molecules or for creating a specific microenvironment for catalysis.

Interlayer Spacing and Stacking: The bulky octyloxy groups could influence the interlayer spacing and stacking of the 2D COF sheets, which in turn affects the material's porosity and guest accessibility.

The table below summarizes the potential roles of functional groups in the context of COF construction, drawing parallels to how this compound might function.

| Functional Group | Potential Role in COF Construction |

| Boronic Acid | Forms the primary covalent linkage (boronate ester) that defines the framework. |

| Phenyl Ring | Acts as a rigid structural component, contributing to the overall framework architecture. |

| Octyloxy Group | Modifies the chemical environment of the pores, influences solubility and processability, and can affect interlayer stacking. |

Further research would be necessary to synthesize and characterize COFs using this compound to determine the precise impact of the 2-octyloxy substituent on the framework's properties and to explore its potential applications in areas such as gas storage, separation, and catalysis.

Relevance of 2 Octyloxyphenylboronic Acid in Chemical Biology and Medicinal Chemistry

Exploration in Drug Design and Discovery

The exploration of phenylboronic acid derivatives in drug discovery has yielded several promising avenues, from anticancer to antimicrobial agents. nih.govresearchgate.net The functional group's capacity to act as a pharmacophore that interacts with biological targets makes it a valuable scaffold for developing novel therapeutics.

The anticancer potential of phenylboronic acid (PBA) derivatives is an active area of research, focusing on their ability to selectively target cancer cells and inhibit key enzymatic pathways. nih.gov A primary mechanism involves the interaction between PBA and sialic acids, which are often overexpressed on the surface of cancer cells. nih.govresearchgate.net This interaction can be exploited for targeted drug delivery and inducing selective cytotoxicity.

Simple, substituted phenylboronic acids have demonstrated significant antiproliferative activity. Studies have shown that introducing certain substituents to the phenyl ring can lead to compounds with low micromolar inhibitory concentrations (IC₅₀) against various cancer cell lines. nih.gov For instance, research on A2780 ovarian cancer cells revealed that specific phenylboronic acid derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily in the G2/M phase. nih.govresearchgate.net This cell cycle-specific action highlights their potential as targeted therapeutic agents. nih.gov The success of the boronic acid-based drug Bortezomib (B1684674), a proteasome inhibitor used in chemotherapy, has further fueled interest in this class of compounds as enzyme inhibitors for cancer treatment. nih.govwikipedia.org

While direct studies on 2-octyloxyphenylboronic acid are limited, the established anticancer activities of its structural analogs suggest it is a candidate for further investigation.

Table 1: Antiproliferative Activity of Selected Phenylboronic Acid Derivatives

| Compound | Cell Line | IC₅₀ (72h) in µM |

| 3-Formyl-2-fluorophenylboronic acid | A2780 (Ovarian) | 4.3 |

| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 2.5 |

| 4-Bromo-2-formylphenylboronic acid | A2780 (Ovarian) | 7.9 |

| 3-Formyl-2-fluorophenylboronic acid | LoVo (Colon) | 12.8 |

| 2-Fluoro-6-formylphenylboronic acid | LoVo (Colon) | 10.4 |

Source: Adapted from studies on phenylboronic acid derivatives. nih.gov

Phenylboronic acids have demonstrated notable antibacterial effects against a range of pathogenic bacteria. Research has established that phenylboronic acid itself exhibits a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations against Escherichia coli. nih.gov Importantly, its mechanism of action appears distinct from many common antibiotics, as it is effective against multidrug-resistant E. coli strains, including those that produce extended-spectrum beta-lactamases (ESBL). nih.gov

Studies have determined the minimum inhibitory concentration (MIC) of PBA against several medically important enteropathogenic bacteria. nih.gov Furthermore, investigations into substituted PBAs, such as halogenated derivatives, have revealed potent antibacterial and antibiofilm activity against marine pathogens like Vibrio parahaemolyticus. nih.govfrontiersin.org For example, 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid were found to have MICs of 100 μg/mL and were capable of disrupting virulence factors associated with biofilm formation. nih.govfrontiersin.org The antibacterial potential of the broader class suggests that this compound could warrant similar evaluation.

Table 2: Minimum Inhibitory Concentration (MIC) of Phenylboronic Acid Derivatives Against Various Bacteria

| Compound | Bacterial Strain | MIC |

| Phenylboronic acid | Escherichia coli | 1.0 mg/mL |

| Phenylboronic acid | Salmonella enteritidis | 1.0 mg/mL |

| Phenylboronic acid | Shigella sonnei | 1.2 mg/mL |

| Phenylboronic acid | Yersinia enterocolitica | 0.8 mg/mL |

| 3-(trifluoromethoxy)phenylboronic acid | Bacillus cereus | 125 μg/mL |

| 4-(trifluoromethoxy)phenylboronic acid | Bacillus cereus | 125 μg/mL |

| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 μg/mL |

| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 μg/mL |

Source: Adapted from various studies on the antibacterial properties of phenylboronic acids. nih.govnih.govfrontiersin.orgmdpi.com

The unique ability of boronic acids to bind with glycans makes them attractive candidates for developing antiviral agents, particularly against enveloped viruses that have highly glycosylated surfaces. nih.govtandfonline.com This strategy aims to block viral entry into host cells. Phenylboronic acid-modified nanoparticles have been investigated for their potential to inhibit viral entry of Hepatitis C Virus (HCV) by binding to the glycoproteins on the viral envelope. acs.org

Although simple monovalent phenylboronic acids have shown a general lack of activity against viruses like HIV, modifying them or creating multivalent structures can enhance their potency. nih.govacs.org For example, boronic acid-modified quindoline (B1213401) derivatives have been shown to effectively inhibit the Influenza A virus (IAV) by preventing the entry of the viral ribonucleoprotein (RNP) into the host cell nucleus and inhibiting viral neuraminidase activity. acs.org The ability of the boronic acid moiety to form covalent or strong hydrogen bonds with viral targets is a valuable feature for designing novel antiviral drugs, including inhibitors of viral proteases such as the SARS-CoV-2 3CLpro. tandfonline.com

Mechanisms of Enzyme Inhibition

The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of accepting an electron pair from a nucleophile. researchgate.net This property is central to their mechanism of enzyme inhibition, allowing them to act as transition-state analogs for enzymatic reactions, particularly the hydrolysis of peptide bonds by proteases. nih.gov

Arylboronic acids are well-established competitive inhibitors of serine proteases like chymotrypsin (B1334515) and subtilisin. researchgate.net The inhibitory mechanism involves the formation of a reversible, covalent bond between the boron atom of the inhibitor and the hydroxyl group of the catalytic serine residue in the enzyme's active site. wikipedia.orgnih.gov This interaction forms a stable tetrahedral adduct, mimicking the transition state of substrate hydrolysis and effectively blocking the enzyme's catalytic activity. nih.gov

The potency and selectivity of these inhibitors can be finely tuned. For example, peptidyl boronic acids have been developed as highly potent and selective inhibitors of Prostate-Specific Antigen (PSA), a serine protease that is a biomarker and therapeutic target for prostate cancer. nih.gov The design of these inhibitors leverages the enzyme's substrate specificity to ensure they bind tightly to the target protease while showing less affinity for other related enzymes. nih.gov The interaction is further stabilized by a hydrogen bond between the boronic acid's deprotonated oxygen and a histidine residue within the enzyme's catalytic triad. nih.gov

Acyl-protein thioesterases (APTs) are serine hydrolase enzymes responsible for de-palmitoylation—the removal of palmitate groups from cysteine residues on proteins. google.com This process is crucial for regulating the localization, stability, and signaling activity of many proteins, including those in the Ras family, which are frequently mutated in cancer. wikipedia.org Consequently, APTs, specifically APT1 and APT2, have emerged as promising cancer drug targets. wikipedia.org

Boronic acid derivatives have been identified as a class of inhibitors for human APT1 and APT2. wikipedia.org By blocking these enzymes, inhibitors can disrupt critical oncogenic signaling pathways. For instance, a chlorinated phenylboronic acid has been documented as an inhibitor of both APT1 and APT2. bindingdb.org Although direct data for this compound is not available, its core structure aligns with compounds known to target these cancer-relevant enzymes, marking this as a significant area for future research.

Lack of Specific Research Data for this compound in Specified Applications

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound within the precise contexts requested. While the broader class of arylboronic acids has been extensively studied in chemical biology and medicinal chemistry, detailed findings focusing solely on the 2-octyloxy isomer for enhancing cytosolic delivery of macromolecules and for the design of specific biological probes are not sufficiently documented to construct a thorough and scientifically accurate article as per the provided outline.

The general principles governing the utility of arylboronic acids in these fields are well-established. For instance, polymers functionalized with phenylboronic acid have been investigated as carriers for the cytosolic delivery of proteins and other macromolecules, leveraging the reversible covalent interactions between boronic acids and the diol groups present on glycosylated biomolecules. scut.edu.cn Similarly, the development of fluorescent and colorimetric probes for biological oxidants, such as hydrogen peroxide, is a prominent application of arylboronic acids. frontiersin.orgrsc.orgnih.gov This is typically based on the oxidative deboronation of the arylboronic acid to its corresponding phenol (B47542), which results in a detectable change in the optical properties of an attached fluorophore or chromophore. nih.govrsc.org

Furthermore, boronate-based molecular probes are recognized as valuable tools for investigating redox biology, given their reactivity towards various reactive oxygen species (ROS) like peroxynitrite and hypochlorous acid, not just hydrogen peroxide. frontiersin.orgnih.gov

However, the specific contributions, research findings, and applications of This compound in these areas are not detailed in the available literature. Studies have mentioned related isomers, such as 3-octyloxyphenylboronic acid and 4-octyloxyphenylboronic acid, in the context of chemiluminescence detection systems, but not the 2-octyloxy isomer for the specified applications. nih.gov

Therefore, due to the absence of specific, detailed research findings for This compound pertaining to the outlined topics, it is not possible to generate the requested in-depth article while adhering to the strict requirements of scientific accuracy and sole focus on the specified compound.

Advanced Sensing and Molecular Recognition Capabilities of 2 Octyloxyphenylboronic Acid

Principles of Boronic Acid-Based Molecular Sensor Design

The fundamental principle behind boronic acid-based sensors lies in the reversible covalent interaction between the boronic acid group and compounds containing diol functionalities, such as saccharides. nih.govnih.gov Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. core.ac.uk The tetrahedral form is more reactive towards diols, forming stable cyclic boronate esters. nih.govcore.ac.uk This interaction forms the basis of molecular recognition.

Sensor design often involves coupling the boronic acid recognition element to a reporter molecule, such as a fluorophore or an electroactive species. bath.ac.ukresearchgate.net The binding event with a diol-containing analyte alters the electronic properties of the boronic acid, which in turn modulates the signal output of the reporter. This can manifest as a change in fluorescence intensity, a shift in absorption spectra, or a change in electrochemical potential, allowing for the detection and quantification of the analyte. nih.govmdpi.comnih.gov The design of these sensors can be tailored to enhance selectivity for specific saccharides by incorporating multiple boronic acid groups or by modifying the steric and electronic environment around the binding site. mdpi.comnih.gov

Selective Sensing of Saccharides and Related Polyols

The ability of 2-octyloxyphenylboronic acid and related compounds to selectively bind with saccharides has been a major focus of research, leading to the development of various detection platforms.

Fluorescent and UV-Vis Spectroscopic Detection Systems

Fluorescence spectroscopy is a highly sensitive technique for detecting saccharide binding events. nih.govrsc.org Sensors are designed by linking a boronic acid to a fluorescent molecule (fluorophore). rsc.org When the boronic acid binds to a saccharide, the resulting change in the electronic environment of the boronic acid can alter the fluorescence properties of the attached fluorophore. This can lead to either an increase (fluorescence enhancement) or decrease (fluorescence quenching) in the emission intensity. mdpi.comrsc.org

For instance, some sensors operate on the principle of photoinduced electron transfer (PET). rsc.org In the unbound state, the boronic acid moiety might quench the fluorescence of the fluorophore. Upon binding to a saccharide, this quenching effect is diminished, leading to a "turn-on" fluorescent signal. nih.gov Other systems utilize changes in the aggregation state of the sensor molecules upon saccharide binding, leading to the formation or disruption of fluorescent excimers. nih.gov UV-Vis spectroscopy can also be employed, where the formation of the boronate ester complex leads to a detectable shift in the absorption spectrum of the sensor molecule. mdpi.com

Table 1: Examples of Fluorescent Probes for Saccharide Detection

| Fluorescent Probe Type | Principle of Detection | Analyte Example | Reference |

| Anthracene-based boronic acid | Photoinduced Electron Transfer (PET) | D-Glucose | nih.gov |

| Pyrene-based boronic acid | Excimer formation/disruption | D-Fructose, D-Glucose | nih.gov |

| Coumarin-based boronic acid | Intramolecular Charge Transfer (ICT) | Monosaccharides | nih.gov |

Electrochemical Biosensors for Saccharide Analysis

Electrochemical biosensors offer a powerful alternative to optical methods for saccharide detection, providing advantages such as miniaturization, low cost, and the ability to operate in turbid samples. mdpi.comnih.govresearchgate.net These sensors typically consist of an electrode modified with a boronic acid derivative, which acts as the recognition element. nih.gov

The binding of a saccharide to the immobilized boronic acid can be detected through various electrochemical techniques, including:

Amperometry: Measures the change in current resulting from the oxidation or reduction of an electroactive species. The binding event can influence the electron transfer rate at the electrode surface. nih.gov

Potentiometry: Measures the change in the electrical potential of the electrode upon analyte binding.

Impedance Spectroscopy: Measures the change in the electrical impedance of the electrode-solution interface. mdpi.com

The integration of boronic acids into electrochemical platforms allows for the development of sensitive and selective biosensors for continuous glucose monitoring and other applications in food safety and clinical diagnostics. mdpi.comnih.govmdpi.com

Capillary Electrophoresis-Chemiluminescence Detection Systems

Capillary electrophoresis (CE) is a high-resolution separation technique that can be coupled with highly sensitive detection methods like chemiluminescence (CL). stanford.edunih.gov In this context, boronic acid derivatives can be used as selectivity enhancers or as labeling reagents.

One approach involves adding a phenylboronic acid compound to the separation buffer in a CE system with CL detection. nih.gov The interaction between the boronic acid and the diol groups of saccharides can enhance the chemiluminescence signal of a reagent like luminol, allowing for sensitive detection. nih.gov This method has been explored for the molecular recognition of mono- and disaccharides. nih.gov Another strategy involves pre-column derivatization of analytes with a chemiluminescent label that also contains a boronic acid moiety, enabling separation and subsequent highly sensitive detection. nih.govrsc.org

Table 2: Performance of a CE-CL System for Analyte Detection

| Analyte | Detection Limit (M) | Reference |

| Luminol | 2 x 10⁻⁴ | stanford.edu |

| ATP | 5 x 10⁻⁹ | stanford.edu |

Understanding Molecular Recognition Mechanisms for Carbohydrates

The selective recognition of carbohydrates by synthetic receptors is a complex process governed by several factors. iastate.edursc.orgmdpi.com The binding affinity and selectivity of boronic acids for different saccharides depend on:

The stereochemistry of the diol groups: Boronic acids show a preference for binding to cis-diols on a furanose ring over trans-diols on a pyranose ring. nih.gov

The pH of the medium: The binding is pH-dependent as it involves the equilibrium between the neutral and anionic forms of the boronic acid. core.ac.uk

The structure of the boronic acid receptor: The design of the receptor, including the presence of multiple binding sites or specific functional groups, can significantly influence its selectivity for a particular carbohydrate. mdpi.comnih.gov

Researchers employ various techniques, such as NMR spectroscopy and computational modeling, to elucidate the structures of boronic acid-saccharide complexes and to understand the thermodynamic and kinetic aspects of the binding process. mdpi.com This fundamental understanding is crucial for the rational design of new and improved carbohydrate sensors. rsc.org

Ionophore Development for Anion Sensing

Beyond their application in saccharide sensing, boronic acids, including 4-octyloxyphenylboronic acid, have been investigated as ionophores in the development of ion-selective electrodes (ISEs) for anion detection. bath.ac.ukresearchgate.net An ionophore is a substance that can reversibly bind ions and transport them across a lipophilic membrane.

In this context, the Lewis acidic nature of the boron atom allows it to interact with Lewis basic anions, such as fluoride (B91410). bath.ac.uknih.gov When incorporated into a polymeric membrane, such as plasticized PVC, 4-octyloxyphenylboronic acid can act as a neutral carrier for fluoride ions. bath.ac.ukresearchgate.net The response of these ISEs is based on the change in the membrane potential as the ionophore selectively binds to the target anion at the membrane-sample interface. While promising, challenges such as achieving Nernstian response and ensuring the stability of the B-O bond in the presence of interfering ions like hydroxide (B78521) need to be addressed for practical applications. researchgate.net

Application as Fluoride-Selective Ionophores in Polymer Membranes

Organoboron compounds, acting as Lewis acids, are effective receptors for fluoride anions. researchgate.net 4-Octyloxyphenylboronic acid (OPBA) has been utilized as a lipophilic receptor (ionophore) for fluoride ions within polymeric membranes of ion-selective electrodes (ISEs). mdpi.comresearchgate.net These membranes are typically composed of poly(vinyl chloride) (PVC) plasticized with a suitable solvent. nih.gov The fundamental principle of detection involves the interaction between the Lewis acidic boron center of the boronic acid and the fluoride anion. nih.gov

However, the performance of electrodes using OPBA can be complex. The lability of the boron-oxygen (B-O) bond in boronic acids can lead to an OH⁻/F⁻ exchange at higher fluoride concentrations in the sample solution, affecting the sensor's response. researchgate.net This behavior is particularly noted in acidic conditions. researchgate.net The effectiveness of fluoride complexation is enhanced in acidic solutions, which can lead to the formation of species like PhBF₃⁻. researchgate.net To mitigate the instability of the B-O bond, derivatives such as phenylboronic acid pinacol (B44631) esters have been tested, which show more stable, Nernstian responses to fluoride, albeit with reduced selectivity. researchgate.net

Potentiometric Response and Selectivity in Ion-Selective Electrodes

The potentiometric response of an ion-selective electrode is the measured potential difference between a reference electrode and the ISE, which ideally corresponds to the concentration of the target ion. libretexts.org For fluoride-selective electrodes based on 4-octyloxyphenylboronic acid (OPBA), the response can deviate from the ideal Nernstian behavior. researchgate.net Specifically, in acidic conditions, these electrodes have exhibited non-Nernstian and even super-Nernstian slopes. researchgate.net This is attributed to the variable stoichiometry of the OPBA-fluoride complexes within the membrane, which changes the equilibrium concentration of the primary anion during calibration. researchgate.net

The selectivity of an ISE refers to its ability to detect a specific ion in the presence of other interfering ions. libretexts.org While OPBA-based membranes show enhanced selectivity for fluoride, they are susceptible to interference from hydroxide ions (OH⁻), especially at higher pH levels. researchgate.netntsensors.com Therefore, pH control is a critical factor in achieving accurate measurements. ntsensors.comhannainst.com The use of a Total Ionic Strength Adjustment Buffer (TISAB) is common practice to maintain a constant pH and ionic strength, minimizing interference and ensuring the activity coefficient is constant. hannainst.comthermofisher.com

Detection of Key Biomolecules and Neurotransmitters

The unique reactivity of the boronic acid functional group allows it to act as a recognition element for a wide range of biologically important molecules, particularly those containing diol or polyol groups. nih.gov This capability has been harnessed to develop sensors for neurotransmitters and amino acids. nih.govnih.gov

Dopamine (B1211576) Sensing in Potentiometric Electrode Systems

4-Octyloxyphenylboronic acid (OPBA) has been investigated as a model ionophore in potentiometric sensors for the detection of dopamine. mdpi.comnih.gov Dopamine is a critical catecholamine neurotransmitter, and its detection is important for diagnosing neurological disorders. mdpi.comresearchgate.net In these sensor systems, the OPBA is incorporated into a PVC polymer membrane, often with a plasticizer like bis(2-ethylhexyl) sebacate (B1225510) (DOS) and an anionic additive. nih.govresearchgate.net

Dopamine offers two primary sites for interaction with the boronic acid receptor: the amine nitrogen atom and the two aromatic hydroxyl groups (the catechol moiety). mdpi.com The interaction can occur via a dative B–N bond or through the formation of a catechol ester, a well-established complexation mechanism between boronic acids and diols. mdpi.com For OPBA, theoretical calculations suggest that the formation of the catechol ester is the more preferred binding mode. mdpi.com

Sensors based on OPBA have shown sensitivity towards dopamine, but their performance, including the linear range of calibration curves, can be limited compared to more complex, bifunctional receptors. nih.govresearchgate.net They also exhibit strong interference from structurally similar molecules like 2-phenylethylamine, which lacks the catechol group and can only interact via the B–N bond. mdpi.comnih.gov This interference is largely governed by the higher lipophilicity of 2-phenylethylamine. nih.govresearchgate.net

| Ionophore | Linear Range (M) | Sensitivity (mV/decade) | Limit of Detection (M) | Operating pH |

|---|---|---|---|---|

| 4-Octyloxyphenylboronic acid (OPBA) | 3 x 10⁻³ - 10⁻² | 3.5 | 2 x 10⁻⁴ | 4.5 |

| 3,3'-piperazine-bis(phenylboronic acid) (PBPA) | 3 x 10⁻⁴ - 10⁻² | 56.5 | 8 x 10⁻⁵ | 4.5 |

| 3,3'-piperazine-bis(benzoxaborole) (PBBB) | 10⁻³ - 10⁻² | 52.7 | 10⁻⁴ | 4.5 |

Analytical Methods for Amino Acid Detection

4-Octyloxyphenylboronic acid (OPBA) has been employed as an ionophore in potentiometric sensor arrays for the quantitative analysis of amino acid mixtures. nih.govnih.govbath.ac.uk Such systems, often referred to as "electronic tongues," use an array of sensors with differing selectivities combined with pattern recognition techniques to resolve complex mixtures. bath.ac.uk The sensor array can be integrated into a flow system, such as a sequential injection analysis (SIA) system, for automated measurements of amino acids like phenylalanine, tyrosine, ornithine, and glutamic acid. nih.govbath.ac.uk

The analysis of amino acids often requires derivatization because many are not easily detectable with sufficient sensitivity and selectivity on their own. nih.govcreative-proteomics.com High-performance liquid chromatography (HPLC) is a widely used technique for amino acid analysis. nih.govvliz.be Pre-column derivatization, where amino acids are reacted with a labeling agent before being introduced into the analytical system, is a common approach. lcms.cz Reagents like o-phthaldialdehyde (OPA) are frequently used to create fluorescent derivatives that can be detected with high sensitivity. vliz.belcms.cz In the context of a sensor array using OPBA, the boronic acid would interact with the amino acids, and the resulting signal would be processed to determine their concentrations. nih.gov

Recognition and Sensing of Catechol Derivatives

The ability to bind with 1,2-diols is a hallmark of boronic acids, making them excellent receptors for catechol and its derivatives. nih.govnih.gov Catecholamines, such as dopamine, contain this 1,2-dihydroxybenzene (catechol) moiety. mdpi.com The interaction involves the formation of a reversible five- or six-membered cyclic ester between the boronic acid group and the adjacent hydroxyl groups of the catechol. mdpi.comnih.gov

This binding event is typically pH-dependent. nih.govrsc.org In weakly alkaline aqueous solutions, the boronic acid exists in a tetrahedral (sp³) configuration, which readily forms a stable covalent complex with the diol. nih.govrsc.org In acidic conditions, the equilibrium shifts, and the ester can dissociate, allowing for the potential regeneration of the sensor. nih.gov This reversible binding is the key to the recognition and sensing mechanism. rsc.org Various analytical techniques can be coupled with this recognition principle, including potentiometry, impedance spectroscopy, and fluorescence resonance energy transfer (FRET), to generate a measurable signal upon binding. nih.govnih.gov

Advances in MicroRNA Detection

The direct application of this compound for microRNA (miRNA) detection is not extensively documented in the available literature. However, the fundamental chemistry of boronic acids presents a potential pathway for such applications. MiRNAs are short, non-coding RNA molecules, and the ribose sugar in their backbone contains a 2',3'-cis-diol group. nih.govfrontiersin.org This diol is a potential binding site for boronic acids.

Modern miRNA detection methods are highly advanced, offering remarkable sensitivity and specificity. frontiersin.orgthno.org Key techniques include:

Amplification-based methods: Quantitative reverse transcription PCR (qRT-PCR) is a gold standard, but newer isothermal amplification methods like EXPAR have also been developed. frontiersin.orgthno.org

Hybridization-based methods: Microarrays allow for the simultaneous profiling of hundreds of miRNAs, while Northern blotting, though less common now, can detect mature and pre-miRNA forms without amplification bias. frontiersin.org

Electrochemical Biosensors: These platforms can detect miRNAs with ultra-low detection limits, sometimes in the attomolar (aM) range, without the need for PCR amplification. frontiersin.org

A boronic acid-based recognition element could theoretically be integrated into these platforms. For instance, it could be used to capture miRNA molecules onto a sensor surface for subsequent electrochemical or optical detection, leveraging the interaction with the ribose diols. Such an approach could contribute to the development of new, simple, and sensitive biosensing platforms for miRNA, which are important biomarkers for various diseases, including cancer and neurodegenerative disorders. nih.govmdpi.com